molecular formula C20H16Cl2N2O3 B166693 Pyrazoxyfen CAS No. 71561-11-0

Pyrazoxyfen

Cat. No. B166693
CAS RN: 71561-11-0
M. Wt: 403.3 g/mol
InChI Key: FKERUJTUOYLBKB-UHFFFAOYSA-N
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Description

Pyrazoxyfen is a member of the class of pyrazoles that is 1,3-dimethylpyrazole which is substituted at positions 4 and 5 by 2,4-dichlorobenzoyl and 2-oxo-2-phenylethoxy groups, respectively . It is used as a pre- or post-emergence herbicide for the control of annual and perennial weeds .


Synthesis Analysis

A series of 1-acyl-3-phenyl-pyrazol benzophenones were designed and synthesized using 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal as the starting materials . The bioassay studies indicated that most of these derivatives exhibited herbicidal activity at least to a certain degree .


Molecular Structure Analysis

The molecular formula of this compound is C20H16Cl2N2O3 . The average mass is 403.259 Da and the monoisotopic mass is 402.053802 Da .


Chemical Reactions Analysis

Microsomal fractions expressing CYP71A12 metabolized the herbicide this compound . Liquid chromatography mass spectrometry (LC/MS) analysis indicated that the metabolite of this compound might be N-demethylated at the pyrazole ring and 5-hydroxylated at the dichlorobenzene ring .


Physical And Chemical Properties Analysis

The density of this compound is 1.3±0.1 g/cm^3 . The boiling point is 599.9±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 89.3±3.0 kJ/mol . The flash point is 316.6±30.1 °C . The index of refraction is 1.619 .

Scientific Research Applications

1. Pharmacological Importance of Pyrazole Derivatives

Pyrazole derivatives, including pyrazoxyfen, are recognized for their diverse pharmacological activities. These compounds are found in various therapeutic agents, serving different pharmacological roles. For example, pyrazole derivatives are present in celecoxib (anti-inflammatory), CDPPB (antipsychotic), rimonabant (anti-obesity), difenamizole (analgesic), and fezolamide (antidepressant) (Karrouchi et al., 2018). These derivatives have attracted significant attention in chemical and biological studies due to their versatility in the biological field.

2. Pyrazole Scaffold in Neurodegenerative Disease Treatment

Pyrazole scaffolds, including this compound, have been investigated for their role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. They are involved in the development of compounds targeting these diseases, demonstrating their potential in therapeutic applications beyond their conventional uses (Li, Yu, & Tu, 2021).

3. Structural Characteristics of this compound

The crystal structure of this compound has been extensively studied, providing insights into its chemical properties and potential applications. The understanding of its structure is crucial for exploring its use in various scientific and pharmacological areas (Kwon, Kim, Kang, & Kim, 2015).

4. Herbicidal Activity

This compound has been used as a herbicide, particularly in paddy rice cultivation. Its mechanism involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), crucial for controlling weed growth in agricultural settings. Understanding its mode of action helps in developing effective weed management strategies (Matsumoto, 2005).

5. Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound, being part of this class, shows promise in the development of novel cancer therapies, targeting various cancer types and contributing to the field of oncological research (Bennani et al., 2019).

6. Role in Plant Biotechnology

This compound's interaction with plant cytochrome P450 monooxygenases has been explored. This interaction plays a significant role in the metabolism of herbicides, thus influencing the development of new agricultural chemicals and understanding plant resistance mechanisms (Hayashi, Fuzimoto, & Imaishi, 2007).

Mechanism of Action

Target of Action

Pyrazoxyfen is a pyrazole herbicide that primarily targets the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD) in plants . HPPD is a key enzyme involved in the biosynthesis of tocopherol and plastoquinone, which are crucial for the normal growth of plants .

Mode of Action

This compound acts as a selective, systemic herbicide that is absorbed through young stems and roots . It inhibits the action of HPPD, thereby disrupting the synthesis of key plant growth compounds . This inhibition leads to a bleaching effect, as the disruption in the synthesis of these compounds affects the formation of carotenoids, which protect chlorophyll from damage .

Biochemical Pathways

The inhibition of HPPD by this compound disrupts the biosynthesis of tocopherol and plastoquinone . These compounds play a vital role in the electron transport chain of photosynthesis and are essential for the normal growth and development of plants. The disruption of these pathways leads to the bleaching of the plant tissues, eventually leading to plant death .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by its absorption, distribution, metabolism, and excretion (ADME). This compound is moderately mobile in the environment and has the potential for particle-bound transport . .

Result of Action

The molecular and cellular effects of this compound’s action result in the bleaching of plant tissues. This is due to the disruption of carotenoid synthesis, which protects chlorophyll from damage. Without this protection, chlorophyll is damaged, leading to a loss of green color in the plant tissues, a condition known as bleaching . This ultimately leads to the death of the plant.

Action Environment

The efficacy and stability of this compound are influenced by environmental factors. For instance, this compound is more rapidly degraded under flooded conditions than under upland conditions . Additionally, it has been noted that this compound can be used in direct-seeded rice fields, but temperatures above 35°C may cause temporary crop damage . Therefore, the environmental conditions play a significant role in the effectiveness and safety of this compound application.

Safety and Hazards

Pyrazoxyfen is harmful if swallowed . It is very toxic to aquatic life . After handling, it is advised to wash skin thoroughly . It is also advised not to eat, drink, or smoke when using this product . Release to the environment should be avoided .

Biochemical Analysis

Biochemical Properties

Pyrazoxyfen plays a significant role in biochemical reactions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of carotenoids, which are essential for plant growth and development. By inhibiting HPPD, this compound disrupts the production of carotenoids, leading to the bleaching of plant tissues and ultimately plant death . The interaction between this compound and HPPD involves binding to the enzyme’s active site, preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate .

Cellular Effects

This compound affects various types of cells and cellular processes. In plant cells, it inhibits the biosynthesis of carotenoids, leading to the disruption of photosynthesis and other cellular functions. This inhibition results in the bleaching of plant tissues and necrosis. This compound also influences cell signaling pathways and gene expression by interfering with the normal functioning of HPPD . Additionally, it affects cellular metabolism by disrupting the production of essential metabolites required for plant growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of HPPD, a Fe(II)-dependent and non-heme dioxygenase. This binding prevents the enzyme from catalyzing the conversion of 4-hydroxyphenylpyruvate to homogentisate, a key step in the biosynthesis of carotenoids . The inhibition of HPPD by this compound leads to the accumulation of 4-hydroxyphenylpyruvate and a subsequent decrease in carotenoid levels, resulting in the bleaching of plant tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by various factors, including environmental conditions and the presence of microorganisms. Studies have shown that this compound is slightly mobile and can undergo particle-bound transport . Over time, the degradation of this compound can lead to the formation of metabolites, which may have different effects on cellular function. Long-term exposure to this compound can result in persistent inhibition of HPPD and sustained disruption of carotenoid biosynthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not exhibit significant toxic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies in animal models have shown that this compound can affect the liver and kidneys, leading to changes in enzyme activity and metabolic processes. The threshold effects and toxic doses of this compound need to be carefully evaluated to ensure its safe use .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to various metabolites. The primary metabolic pathway involves the N-demethylation of the pyrazole ring and hydroxylation of the dichlorobenzene ring . These metabolic reactions are catalyzed by cytochrome P450 monooxygenases, which play a crucial role in the detoxification and elimination of this compound from the body. The metabolites of this compound may have different biological activities and can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects . The transport of this compound involves binding to specific transporters and proteins that facilitate its movement within the plant. The distribution of this compound within the plant can affect its localization and accumulation, influencing its overall efficacy as a herbicide .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it inhibits the enzyme HPPD . The targeting of this compound to chloroplasts is facilitated by specific signals and post-translational modifications that direct it to this organelle. The localization of this compound within the chloroplasts is crucial for its activity, as it allows the compound to effectively inhibit carotenoid biosynthesis and disrupt photosynthesis .

properties

IUPAC Name

2-[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-12-18(19(26)15-9-8-14(21)10-16(15)22)20(24(2)23-12)27-11-17(25)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKERUJTUOYLBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058167
Record name Pyrazoxyfen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71561-11-0
Record name Pyrazoxyfen
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazoxyfen [ISO:BSI]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazoxyfen
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 2-[[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy]-1-phenyl
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Record name PYRAZOXYFEN
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of pyrazoxyfen?

A1: this compound is a benzoylpyrazole herbicide that inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [] HPPD is a key enzyme in the biosynthesis of plastoquinone, a cofactor vital for carotenoid production. [] By inhibiting HPPD, this compound disrupts carotenoid synthesis, leading to the characteristic bleaching symptoms observed in susceptible plant species. [] It has been observed that this compound is metabolized in plants to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, which is the actual active form inhibiting HPPD. []

Q2: How does the structure of this compound relate to its activity?

A2: this compound, along with other HPPD-inhibiting herbicides like sulcotrione, benzofenap, and others, share a common structural feature: a diketone pharmacophore. [] This structural motif is believed to be essential for their inhibitory activity against HPPD. [] Research exploring structure-activity relationships of pyrazole benzophenone derivatives, similar to this compound, revealed that modifications to the acyl and phenyl rings significantly influenced herbicidal activity against barnyard grass. [] For instance, compound 5o in the study displayed enhanced potency compared to this compound and was also found to be safer for maize crops. [] This highlights the potential for structural optimization within this class of compounds to improve both efficacy and selectivity.

Q3: How does this compound compare in terms of its environmental impact?

A3: Studies have investigated the degradation of this compound in different soil types and under various conditions. [] Using 14C-labeled this compound, researchers observed that degradation rates varied depending on soil properties and moisture content. [] Mineral soils exhibited faster degradation compared to humic volcanic ash soils, with half-lives ranging from 3-5 days and 5-34 days, respectively. [] Furthermore, degradation was generally faster under flooded conditions compared to upland moisture conditions. [] These findings emphasize the importance of considering environmental factors when assessing the potential impact and persistence of this compound in different agricultural settings.

Q4: Are there any analytical methods for detecting this compound residues?

A4: Yes, a highly selective HPLC method has been developed for the determination of this compound residues in brown rice. [] This method involves extracting the rice sample with acetonitrile and then separating this compound from other components using a specialized ODS column. [] Detection is achieved through a post-column photolysis-fluorescence system, which allows for sensitive and specific quantification of this compound. [] This method is capable of detecting this compound at levels as low as 0.01 μg/g, ensuring consumer safety by monitoring residues in food products. []

Q5: Has this compound demonstrated any synergistic effects when combined with other herbicides?

A5: Research has explored the combination of this compound with other herbicides to potentially enhance weed control. Combinations of this compound with pretilachlor have shown a synergistic effect against barnyard grass (Echinochloa crus-galli). [] Specifically, the mixture exhibited greater herbicidal activity than either compound used alone, suggesting that lower doses could be used to achieve effective weed control. [] This finding highlights the potential for developing novel herbicide formulations that could improve weed management strategies while minimizing potential environmental risks associated with high herbicide application rates.

Q6: What is known about the metabolism of this compound in plants?

A6: Studies have shown that this compound undergoes metabolic transformations in plants, primarily mediated by cytochrome P450 monooxygenases. [] Specifically, research using a yeast system expressing the Arabidopsis thaliana CYP71A12 enzyme demonstrated that this enzyme can metabolize this compound. [] Analysis of the metabolites suggested that CYP71A12 catalyzes N-demethylation at the pyrazole ring and hydroxylation at the dichlorobenzene ring of this compound. [] This finding provides valuable insights into the detoxification pathways of this compound in plants and contributes to a better understanding of the herbicide's fate in the environment.

Q7: Are there any concerns regarding the development of resistance to this compound?

A7: While there is limited information specifically regarding this compound resistance, it is crucial to consider the potential for resistance development with any herbicide. Continuous use of herbicides with the same mode of action can lead to the selection of resistant weed populations. [] Therefore, implementing integrated weed management strategies, such as crop rotation, use of herbicides with different modes of action, and mechanical weed control, is essential to delay or prevent the emergence of herbicide-resistant weeds.

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